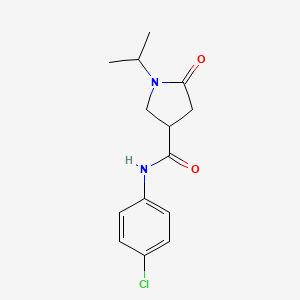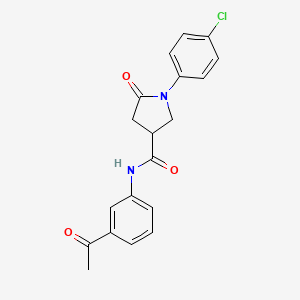![molecular formula C24H22N2O2 B4015290 2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015290.png)
2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Beschreibung
Synthesis Analysis
Quinazolinones are synthesized through various methods, including the cyclization of NO-1886 derivatives to study structure-activity relationships for hypolipidemic drugs, and the reaction of methyl anthranilate with N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol for analgesic activity analysis (Kurogi et al., 1996); (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The structure of quinazolinone derivatives has been confirmed using spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, alongside computational methods like density functional theory (DFT) calculations, revealing insights into the compound's vibrational properties and charge distribution potential (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone compounds undergo various chemical reactions, including the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing their reactive versatility and potential for derivatization (P. Reddy et al., 1986).
Physical Properties Analysis
Quinazolinone derivatives exhibit polymorph-dependent solid-state fluorescence, with different molecular packing leading to variations in fluorescence properties. This indicates the potential for developing materials with tunable photophysical characteristics (S. P. Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives are influenced by their structure, with specific substituents affecting their biological activity. For instance, the presence of methoxy groups and substitutions at certain positions on the quinazolinone ring system are correlated with increased hypolipidemic and analgesic activities, as well as antimicrobial and anti-inflammatory properties (Y. Kurogi et al., 1996); (V. Alagarsamy et al., 2007); (V. Alagarsamy et al., 2011); (V. Alagarsamy, S. Murugesan, 2007); (V. Alagarsamy et al., 2011).
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-9-3-7-13-21(17)26-23(16-15-18-10-4-8-14-22(18)28-2)25-20-12-6-5-11-19(20)24(26)27/h3-16,23,25H,1-2H3/b16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUZNGFUDMKVKQ-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)
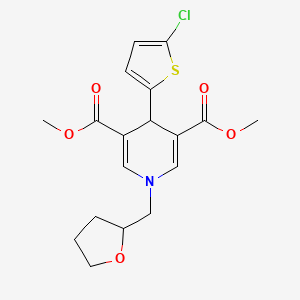

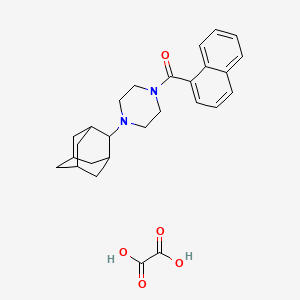

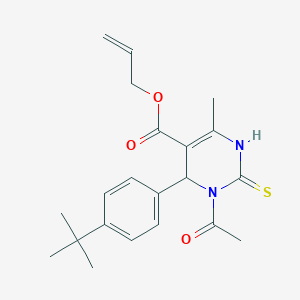
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)
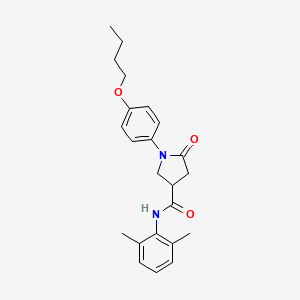
![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4015270.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide](/img/structure/B4015274.png)
